molecular formula C8H6FNO B1333802 4-Fluoro-3-methoxybenzonitrile CAS No. 243128-37-2

4-Fluoro-3-methoxybenzonitrile

Cat. No.: B1333802
CAS No.: 243128-37-2
M. Wt: 151.14 g/mol
InChI Key: FOWHAPVFVBXMBK-UHFFFAOYSA-N
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Description

4-Fluoro-3-methoxybenzonitrile is an organic compound with the molecular formula C8H6FNO. It belongs to the family of benzonitriles and is characterized by the presence of a fluorine atom and a methoxy group attached to a benzene ring, along with a nitrile group. This compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

4-Fluoro-3-methoxybenzonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored as an intermediate in the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other fine chemicals

Safety and Hazards

“4-Fluoro-3-methoxybenzonitrile” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It’s advisable to use personal protective equipment, avoid dust formation, and avoid breathing vapours, mist, or gas .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Fluoro-3-methoxybenzonitrile involves the reaction of 4-fluoro-3-methoxyphenol with potassium cyanide in the presence of a catalyst. This reaction yields this compound and potassium hydroxide as byproducts .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-methoxybenzonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogens and nucleophiles.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-methoxybenzonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its interactions with molecular targets and pathways are subject to ongoing research and may involve binding to specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methoxybenzonitrile
  • 4-Fluoro-3-methoxyphenol
  • 4-Fluoro-3-methoxybenzaldehyde

Uniqueness

4-Fluoro-3-methoxybenzonitrile is unique due to the specific positioning of the fluorine and methoxy groups on the benzene ring, which can influence its reactivity and interactions in chemical and biological systems. This distinct structure makes it valuable for specific synthetic applications and research studies .

Properties

IUPAC Name

4-fluoro-3-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWHAPVFVBXMBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372017
Record name 4-Fluoro-3-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243128-37-2
Record name 4-Fluoro-3-methoxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=243128-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-3-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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